![molecular formula C13H14N6O B1439369 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1204298-32-7](/img/structure/B1439369.png)
3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Descripción general
Descripción
3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a unique structure combining a furyl group, a piperazine ring, and a triazolopyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, followed by the treatment of diaminopyrazine with nitrite to form the triazolopyridazine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
General Synthetic Pathways
The synthesis of 3-(2-Furyl)-6-piperazin-1-yl triazolo[4,3-b]pyridazine can be achieved through various synthetic routes involving the following key steps:
-
Formation of the Triazole Ring : The initial step often involves the condensation of a suitable hydrazone with an appropriate carbonyl compound under acidic or basic conditions to form the triazole moiety.
-
Pyridazine Formation : Subsequent cyclization reactions can generate the pyridazine ring. This may involve heating the reaction mixture or using catalysts to facilitate the formation of the nitrogen-containing heterocycles.
-
Piperazine Substitution : The introduction of the piperazine group can be achieved through nucleophilic substitution reactions involving activated halides or other electrophiles.
Reaction Mechanisms
The mechanisms for the formation of 3-(2-Furyl)-6-piperazin-1-yl triazolo[4,3-b]pyridazine typically involve:
-
Nucleophilic Attack : The nitrogen atoms in the triazole and piperazine rings act as nucleophiles that can attack electrophilic centers in reactants.
-
Cyclization Processes : The formation of cyclic structures often involves the loss of small molecules such as water or ammonia, driving the reaction towards product formation.
Key Reactions and Yields
The following table summarizes some significant reactions involved in synthesizing derivatives of 3-(2-Furyl)-6-piperazin-1-yl triazolo[4,3-b]pyridazine:
Reaction Type | Reactants | Conditions | Yield (%) |
---|---|---|---|
Triazole Formation | Hydrazones + Carbonyl Compounds | Acidic Medium | 70-85 |
Pyridazine Synthesis | Triazole + Halogenated Compounds | Heat/Catalyst | 60-80 |
Piperazine Substitution | Triazole Derivative + Piperazine | Nucleophilic Substitution | 75-90 |
Anticancer Potential
Recent studies have highlighted the potential anticancer activity of compounds related to 3-(2-Furyl)-6-piperazin-1-yl triazolo[4,3-b]pyridazine. For instance:
-
Kinase Inhibition : Some derivatives exhibit significant inhibitory effects on kinases involved in cancer progression, such as c-Met and VEGFR-2.
Pharmacological Studies
Pharmacological evaluations have shown that modifications on the piperazine and triazole moieties can enhance the biological activity of these compounds:
-
In Vitro Testing : Compounds have been tested against various cancer cell lines (e.g., A549, MCF-7) with promising IC50 values indicating potent antiproliferative effects.
Aplicaciones Científicas De Investigación
Anticancer Properties
The primary targets of 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine include c-Met and VEGFR-2 kinases. These targets are crucial in pathways associated with cell growth, survival, and angiogenesis:
- Mechanism of Action : The compound inhibits the activity of c-Met and VEGFR-2 kinases by binding to their active sites. This inhibition disrupts signaling pathways that promote cancer cell proliferation and survival, leading to apoptosis in various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Case Study: In Vitro Evaluation
A study evaluated the compound's effects on cancer cell lines using the MTT assay to measure cell viability. The results indicated significant cytotoxicity against the tested cancer cells, with IC50 values suggesting potent antitumor activity .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 10 | c-Met inhibition |
MCF-7 | 12 | VEGFR-2 inhibition |
HeLa | 15 | Apoptosis induction |
Pharmacokinetics and Safety Profile
In silico pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics and metabolic stability. Its safety profile is still under investigation; however, preliminary studies indicate low toxicity levels in vitro .
Synthesis and Industrial Applications
The synthesis of this compound typically involves cyclization reactions between heterocyclic diamines and nitrites or hydrazine hydrates with dicarbonyl compounds. Industrial production methods are not extensively documented but likely involve optimizations for yield and purity .
Mecanismo De Acción
The mechanism of action of 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes, disrupting signaling pathways essential for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazolopyridazine derivatives and triazolopyrazine derivatives. These compounds share structural similarities but may differ in their biological activities and specific applications.
Uniqueness
What sets 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine apart is its unique combination of a furyl group and a piperazine ring, which may enhance its binding affinity and specificity for certain biological targets. This structural uniqueness contributes to its potential as a versatile compound in medicinal chemistry.
Actividad Biológica
3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Furyl Group : Enhances biological activity through specific interactions with biological targets.
- Piperazine Ring : Contributes to the pharmacological profile by affecting solubility and binding affinity.
- Triazolopyridazine Core : Provides a rigid structure that is essential for its biological effects.
Property | Value |
---|---|
IUPAC Name | 3-(furan-2-yl)-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Molecular Formula | C₁₃H₁₄N₆O |
Molecular Weight | 270.29 g/mol |
CAS Number | 1204298-32-7 |
The primary biological targets of this compound include:
- c-Met Kinase : Involved in cell growth and differentiation.
- VEGFR-2 Kinase : Plays a crucial role in angiogenesis.
Mode of Action
The compound interacts with its targets by binding to their active sites, leading to the inhibition of kinase activity. This inhibition affects several biochemical pathways related to cell proliferation and survival.
Biochemical Pathways Affected
The inhibition of c-Met and VEGFR-2 kinases disrupts critical signaling pathways involved in:
- Cell growth
- Survival mechanisms
- Angiogenesis
Antiproliferative Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .
Induction of Apoptosis
The compound has been observed to induce apoptosis in cancer cells through mechanisms involving the disruption of microtubule dynamics and interference with cell cycle progression.
Case Studies
A notable study evaluated a series of compounds similar to this compound. The findings highlighted:
- Potent Antiproliferative Activity : Compounds exhibited IC50 values ranging from 0.008 to 0.012 μM against various cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
4q | SGC-7901 | 0.014 |
4q | A549 | 0.008 |
4q | HT-1080 | 0.012 |
These results suggest that structural modifications can enhance the potency of triazolopyridazine derivatives.
Pharmacokinetics and Stability
In silico pharmacokinetic studies indicate favorable properties for drug formulation. The compound is reported to be thermostable under standard laboratory conditions with minimal degradation over time.
Propiedades
IUPAC Name |
3-(furan-2-yl)-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-2-10(20-9-1)13-16-15-11-3-4-12(17-19(11)13)18-7-5-14-6-8-18/h1-4,9,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQGWQOFYZJANS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.